molecular formula C13H18N4S B15152315 1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide

1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide

Cat. No.: B15152315
M. Wt: 262.38 g/mol
InChI Key: FIEUOFRLARKBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA is a compound that features a piperidine ring, a phenyl group, and a thiourea moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

[(4-piperidin-1-ylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C13H18N4S/c14-13(18)16-15-10-11-4-6-12(7-5-11)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H3,14,16,18)

InChI Key

FIEUOFRLARKBCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.